An In-depth Technical Guide to 1-(3-Chloropyrazin-2-yl)ethanone (CAS No. 121246-90-0)
An In-depth Technical Guide to 1-(3-Chloropyrazin-2-yl)ethanone (CAS No. 121246-90-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(3-Chloropyrazin-2-yl)ethanone, a substituted chloropyrazine, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties and reactive chlorine atom make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers to leverage this compound in their drug discovery and development endeavors.
Compound Profile
| Property | Value | Source(s) |
| CAS Number | 121246-90-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₅ClN₂O | [2][4][5][6] |
| Molecular Weight | 156.57 g/mol | [2][4][5][6] |
| Synonyms | 2-Acetyl-3-chloropyrazine, 1-(3-Chloro-2-pyrazinyl)ethanone | [2][4][6] |
| Appearance | Light brown to brown solid | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3][6] |
Synthesis of 1-(3-Chloropyrazin-2-yl)ethanone: A Mechanistic Perspective
While specific, detailed protocols for the direct synthesis of 1-(3-chloropyrazin-2-yl)ethanone are not extensively documented in publicly available literature, its synthesis can be logically deduced from established pyrazine chemistries. A plausible and efficient synthetic strategy involves the acylation of a suitable chloropyrazine precursor.
Conceptual Synthetic Workflow
The synthesis would likely proceed via the introduction of an acetyl group onto a 2-chloropyrazine ring. This can be achieved through various organic reactions, with Friedel-Crafts acylation or related methodologies being the most probable.
Caption: Conceptual workflow for the synthesis of 1-(3-chloropyrazin-2-yl)ethanone.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on established organic chemistry principles for similar transformations. Researchers should perform their own risk assessment and optimization.
Materials:
-
2-Chloropyrazine
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
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Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride dropwise via the dropping funnel. Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of 2-Chloropyrazine: Dissolve 2-chloropyrazine in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it over crushed ice and 1M hydrochloric acid. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(3-chloropyrazin-2-yl)ethanone.
Spectroscopic Characterization
Accurate spectroscopic data is critical for the unambiguous identification and quality control of 1-(3-chloropyrazin-2-yl)ethanone. While specific spectra are often proprietary to chemical suppliers, the expected NMR and other spectroscopic features can be predicted.
| Spectroscopic Data | Predicted Features |
| ¹H NMR | Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring. A singlet in the aliphatic region corresponding to the methyl protons of the acetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and the four carbons of the pyrazine ring (two of which will be quaternary). |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom. |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretching vibration, as well as characteristic peaks for C-H and C=N stretching and bending vibrations. |
Reactivity and Synthetic Applications
The reactivity of 1-(3-chloropyrazin-2-yl)ethanone is dominated by the presence of the electron-deficient pyrazine ring and the reactive chlorine atom. The pyrazine ring nitrogens and the acetyl group are electron-withdrawing, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[8][9]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be readily displaced by a variety of nucleophiles, providing a powerful tool for the synthesis of diverse pyrazine derivatives.
Caption: Nucleophilic aromatic substitution reactions of 1-(3-chloropyrazin-2-yl)ethanone.
This reactivity is the cornerstone of its utility in drug discovery. For instance, the synthesis of pyrazinamide derivatives, a class of compounds with significant anti-mycobacterial activity, often utilizes chloropyrazine precursors in SNAr reactions with various amines.[10][11][12][13][14]
Reactions of the Acetyl Group
The acetyl group can undergo a range of standard ketone chemistries, such as:
-
Reduction: to form the corresponding alcohol.
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Oxidation: (e.g., Baeyer-Villiger oxidation) to form an ester.
-
Condensation reactions: at the alpha-carbon.
These transformations further expand the synthetic utility of this building block, allowing for the introduction of diverse functionalities.
Applications in Drug Discovery and Medicinal Chemistry
1-(3-Chloropyrazin-2-yl)ethanone is a valuable building block for the synthesis of compounds targeting a wide range of diseases.[15] The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to easily modify the pyrazine ring via the reactive chlorine atom allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Potential Therapeutic Areas:
-
Infectious Diseases: As a precursor to pyrazinamide analogs, it is crucial in the development of new anti-tuberculosis agents.[10][11][12][13][14]
-
Oncology: Pyrazine derivatives have shown promise as kinase inhibitors and anti-proliferative agents.
-
Neuroscience: The pyrazine core is found in compounds targeting central nervous system disorders.
Safety and Handling
1-(3-Chloropyrazin-2-yl)ethanone should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(3-Chloropyrazin-2-yl)ethanone is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis (in principle), well-defined reactivity, and the biological significance of the pyrazine scaffold make it an indispensable tool for researchers and scientists dedicated to the discovery and development of novel therapeutics. This guide provides a foundational understanding of this compound, empowering its effective utilization in the laboratory.
References
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Šimůnek, P., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(12), 2234. [Link]
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Šimůnek, P., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
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Zhang, L., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183-1186. [Link]
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Zhang, L., et al. (2017). Synthetic route of pyrazinamide derivatives. ResearchGate. [Link]
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Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39560-39568. [Link]
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PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. Retrieved from [Link]
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Wang, P., et al. (n.d.). 1-(3-Chloropyridin-2-yl)hydrazine. Icahn School of Medicine at Mount Sinai. Retrieved from [Link]
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